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Compound of Interest
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Cat. No.: B1684130

For researchers, scientists, and drug development professionals, understanding the off-target
profile of a kinase inhibitor is as crucial as its on-target potency. Unintended kinase interactions
can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities. This
guide provides a comparative analysis of the off-target kinase profiles of two prominent Aurora
kinase inhibitors, Tozasertib (VX-680/MK-0457) and Barasertib (AZD1152), offering a deeper
look into their selectivity and potential polypharmacology.

Aurora kinases are key regulators of cell division, making them attractive targets for cancer
therapy. While Tozasertib and Barasertib both effectively inhibit this kinase family, their
interactions across the broader human kinome exhibit distinct differences. This comparison
aims to equip researchers with the necessary data to make informed decisions when selecting
a tool compound or developing a therapeutic candidate.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity (Ki or IC50 values) of Tozasertib and
Barasertib against their primary targets and key off-target kinases. This quantitative data
provides a direct comparison of their potency and selectivity.
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Kinase Target Tozaser-tib (VX-680/MK- Baraserti-b (AZD1152-
0457) Ki (nM) HQPA) Ki (nM)

Primary Targets

Aurora A 0.6[1][2] 1369[3]

Aurora B 18[1][2] 0.36[3][4]

Aurora C 4.6[5] 17.0[4]

Key Off-Targets

FLT3 30[1][5] Inhibits[6]

Abl 30[2][5]

BCR-ABL Inhibits[1][7]

BCR-ABL (T315) Inhibits[1][8]

KIT - Inhibits[6]

RIPK1 Inhibits (IC50 = 1060)[9]

Note: Barasertib (AZD1152) is a prodrug that is rapidly converted to the active form, AZD1152-
HQPA, in plasma. The activity of AZD1152-HQPA is presented here.

Analysis of Selectivity

Tozasertib is a pan-Aurora kinase inhibitor with potent activity against all three isoforms.[6][10]
Its off-target profile is characterized by notable inhibition of Fms-related tyrosine kinase 3
(FLT3) and Abelson murine leukemia viral oncogene homolog 1 (Abl) at a concentration of 30
nM.[1][2][5] This cross-reactivity, particularly against the imatinib-resistant T315| mutant of
BCR-ABL, has been explored for its therapeutic potential in chronic myeloid leukemia.[7][8]
More recently, Tozasertib was also identified as a potent inhibitor of Receptor-Interacting
Protein Kinase 1 (RIPK1), suggesting a role in necroptosis.[9] While described as selective
over a panel of 190 other kinases, these specific off-target activities are critical considerations
for its use.[2][5]
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In contrast, Barasertib, in its active form AZD1152-HQPA, demonstrates high selectivity for
Aurora B over Aurora A, with over a 1000-fold difference in potency.[3][4][6] This selectivity may
offer a more targeted approach to inhibiting Aurora B-specific functions in mitosis. However, it
has been noted that, similar to Tozasertib, Barasertib also inhibits FLT3 and KIT.[6] The
concurrent inhibition of these kinases has been linked to potential toxicity, specifically impacting
normal hematopoiesis.[6] AstraZeneca reports high specificity for AZD1152-HQPA against a
panel of 50 other kinases.[3]

Signaling Pathway Context

The primary targets of both inhibitors, the Aurora kinases, play crucial roles in mitotic
progression. The diagram below illustrates a simplified overview of the Aurora kinase signaling
pathway during cell division.
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Simplified Aurora Kinase Signaling in Mitosis.

Experimental Protocol: Kinase Profiling via
Competition Binding Assay
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The determination of a compound's kinase selectivity profile is commonly achieved through
competition binding assays. A widely used platform for this is the KINOMEscan™, which
provides a quantitative measure of interactions between a test compound and a large panel of

kinases.

Objective: To determine the dissociation constant (Kd) of a test compound for a panel of

kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,
active-site directed ligand for binding to a specific kinase. The amount of kinase captured on
the solid support is inversely proportional to the affinity of the test compound for that kinase.

Workflow:
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Competition Binding Assay Workflow
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Workflow for Kinase Profiling.
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Materials:

Purified, DNA-tagged kinases

Immobilized, active-site directed ligand on a solid support (e.g., beads)

Test compound (e.g., Tozasertib or Barasertib) dissolved in DMSO

Assay buffer

Wash buffer

Elution buffer

gPCR reagents

Procedure:

A panel of DNA-tagged kinases is prepared.

The test compound is serially diluted to create a concentration gradient.

The kinases are incubated with the immobilized ligand and the test compound. In this
competitive binding step, the test compound and the immobilized ligand compete for the
active site of the kinase.

Unbound components are removed through a washing step.

The bound kinase is eluted from the solid support.

The amount of eluted kinase is quantified using quantitative PCR (gPCR) by amplifying the
DNA tag.

The results are compared to a DMSO control (no test compound). A lower amount of bound
kinase indicates a higher affinity of the test compound for that kinase.

Dissociation constants (Kd) are calculated from the dose-response curves to quantify the
binding affinity.
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This guide provides a foundational comparison of the off-target profiles of Tozasertib and
Barasertib. Researchers are encouraged to consult the primary literature for more extensive
kinase screening data and to consider the cellular context of their experiments when
interpreting the effects of these potent inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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